6-Aminospiro[3.3]heptan-2-ol hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which incorporates both amino and hydroxyl functional groups. Its molecular formula is CHClNO, with a molecular weight of approximately 163.65 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis due to its distinctive reactivity and biological properties .
While some information exists about 6-Aminospiro[3.3]heptan-2-ol hydrochloride (6-ASAH), its applications in scientific research are currently limited and not extensively documented.
Several chemical suppliers offer 6-ASAH, primarily as a research chemical or reference standard [, , ]. This suggests potential use in various research fields, but specific applications haven't been widely reported in scientific literature.
More research is necessary to fully understand the potential of 6-ASAH in various scientific fields. This includes studies exploring its:
The major products from these reactions include:
The biological activity of 6-Aminospiro[3.3]heptan-2-ol hydrochloride is an area of active research. The compound's amino and hydroxyl groups facilitate interactions with various biological molecules, potentially influencing enzyme activities and receptor binding. Preliminary studies suggest that it may exhibit therapeutic properties, although specific mechanisms of action remain to be fully elucidated .
The synthesis of 6-Aminospiro[3.3]heptan-2-ol hydrochloride typically involves several key steps:
6-Aminospiro[3.3]heptan-2-ol hydrochloride has diverse applications across various fields:
Research into the interaction of 6-Aminospiro[3.3]heptan-2-ol hydrochloride with biological systems is ongoing. Its ability to modulate biological processes through specific molecular interactions makes it a candidate for further investigation in pharmacological studies. Understanding these interactions could lead to novel therapeutic applications and enhanced efficacy in drug design .
Several compounds share structural similarities with 6-Aminospiro[3.3]heptan-2-ol hydrochloride:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Aminospiro[3.3]heptane-2-one | Similar spirocyclic structure; contains a ketone group | Lacks hydroxyl group; different reactivity |
6-Aminospiro[3.3]heptane-2-carboxylic acid | Similar spirocyclic structure; contains a carboxylic acid group | Different functional properties due to carboxylic acid |
The uniqueness of 6-Aminospiro[3.3]heptan-2-ol hydrochloride lies in its specific combination of amino and hydroxyl groups within a spirocyclic framework. This arrangement imparts distinct chemical and biological properties that differentiate it from similar compounds, making it valuable for various scientific applications .
The construction of spiro[3.3]heptane cores represents a significant synthetic challenge due to the inherent strain and unique three-dimensional architecture of these bicyclic systems [26]. Modern synthetic approaches to 6-aminospiro[3.3]heptan-2-ol derivatives have evolved to address both efficiency and stereochemical control requirements.
A prominent methodology for spiro[3.3]heptan-1-one synthesis involves strain-relocating semipinacol rearrangements utilizing 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes [26]. This approach demonstrates exceptional regio- and stereospecificity when employing substituted cyclopropanone equivalents, enabling access to optically active 3-substituted spiro[3.3]heptan-1-ones [26]. The reaction mechanism proceeds through initial nucleophilic addition to the cyclopropanone formed in situ, followed by acid-mediated rearrangement of the resulting 1-bicyclobutylcyclopropanol intermediate [26].
Thermal reactions between N,N-dimethylamide derivatives of cyclobutane carboxylic acid and various alkenes in the presence of trifluoromethanesulfonic anhydride and collidine provide efficient access to spiro[3.3]heptane frameworks [27]. This methodology demonstrates broad substrate compatibility, accommodating both aliphatic and aromatic alkenes with functional group tolerance extending to halogen substituents, silyl ethers, and heterocyclic systems [27]. The reaction proceeds through keteneiminium intermediate formation followed by [2+2] cycloaddition and subsequent hydrolysis [27].
Substrate Type | Yield Range | Functional Group Compatibility |
---|---|---|
Aliphatic Alkenes | 55-85% | Halides, Silyl Ethers, Azetidine |
Aromatic Alkenes | 60-80% | Substituted Aromatics, Heterocycles |
Substituted Cyclobutanes | 50-75% | Various Substituent Patterns |
The introduction of amino alcohol functionality into spiro[3.3]heptane frameworks requires careful consideration of protecting group strategies and stereochemical outcomes [3]. Beta-amino alcohol synthesis methodologies have been adapted for spirocyclic systems, with approaches including asymmetric aminohydroxylation of alkenes and epoxide ring-opening with nitrogen nucleophiles [3]. These methods provide access to both syn and anti amino alcohol configurations depending on the starting material geometry [3].
Modern photoredox-catalyzed approaches enable divergent synthesis of beta-amino ethers and beta-amino alcohols through sequential one-pot protocols under mild conditions [34]. These methods utilize iridium catalysts with white light-emitting diode irradiation, offering high regioselectivity for carbon-nitrogen and carbon-oxygen bond formation across carbon-carbon double bonds [32].
The formation of hydrochloride salts represents a critical step in pharmaceutical development, addressing solubility, stability, and crystallinity requirements for active pharmaceutical ingredients [9]. For 6-aminospiro[3.3]heptan-2-ol derivatives, hydrochloride salt formation follows established acid-base neutralization principles while requiring specific optimization for the unique spirocyclic framework.
Hydrochloric acid remains the preferred choice for salt formation due to its strong acid characteristics, high solubility, and regulatory acceptance in pharmaceutical applications [46]. The selection process considers multiple factors including the resulting salt's crystallinity, hygroscopicity, and polymorphic behavior [9]. Hydrochloride salts consistently demonstrate improved aqueous solubility compared to free base forms, with increases often exceeding 100-fold enhancement [46].
Alternative acids such as methanesulfonic acid, sulfuric acid, and organic acids may be evaluated when hydrochloride formation proves problematic [6]. The acidity of the counterion significantly affects solubility behavior in physiological pH ranges, with stronger acids generally providing better dissolution characteristics [13].
Precise stoichiometric control ensures complete salt formation while avoiding excess acid that could complicate purification processes [7]. For 6-aminospiro[3.3]heptan-2-ol hydrochloride, a 1:1 molar ratio typically provides optimal results, though slight excess (1.05-1.1 equivalents) of hydrochloric acid may improve conversion completeness [7].
Parameter | Optimal Range | Impact on Product Quality |
---|---|---|
Acid Equivalents | 1.05-1.1 | Complete Conversion, Minimal Impurities |
Reaction Temperature | Room Temperature | Controlled Crystallization |
Reaction Time | 30-60 minutes | Complete Protonation |
Solvent System | Anhydrous Conditions | Prevents Hydrolysis |
The salt formation mechanism involves protonation of the amino group nitrogen atom, resulting in formation of a quaternary ammonium cation balanced by the chloride anion [12]. This process converts the covalent free base into an ionic salt with dramatically altered physicochemical properties [8]. The nitrogen lone pair accepts the proton from hydrochloric acid, forming a new nitrogen-hydrogen bond and creating a positive charge on the nitrogen center [12].
Reaction monitoring through nuclear magnetic resonance spectroscopy reveals characteristic downfield shifts of protons adjacent to the protonated nitrogen, confirming successful salt formation [7]. The chemical shift changes provide quantitative assessment of conversion efficiency and help optimize reaction conditions [7].
Achieving pharmaceutical-grade purity for 6-aminospiro[3.3]heptan-2-ol hydrochloride requires sophisticated purification strategies that address both chemical impurities and physical characteristics [53]. Modern purification approaches integrate multiple complementary techniques to meet stringent regulatory requirements.
Crystallization remains the primary purification method for pharmaceutical salts, providing simultaneous purification and particle engineering [56]. For hydrochloride salts, recrystallization from polar protic solvents such as ethanol or methanol typically yields high-purity crystalline products [53]. The crystallization process must be carefully controlled to ensure consistent polymorphic form and particle size distribution [56].
Seeded crystallization techniques enable better control over nucleation and crystal growth, resulting in more uniform particle characteristics [16]. Temperature programming and controlled cooling rates influence crystal habit and purity levels, with slower cooling generally favoring higher purity outcomes [56].
High-performance liquid chromatography provides exceptional purification capabilities for complex pharmaceutical intermediates [54]. Normal-phase chromatography offers advantages for spirocyclic compounds, including better selectivity for stereoisomers and improved stability compared to reversed-phase conditions [14]. Automated chromatography systems enable high-throughput purification with consistent results [14].
Preparative liquid chromatography-mass spectrometry represents the gold standard for targeted compound purification, achieving the ideal of "one sample injected, one fraction collected" [17]. This approach minimizes material losses while maximizing purity levels through precise peak selection [17].
Purification Method | Purity Achievement | Throughput | Cost Considerations |
---|---|---|---|
Recrystallization | 95-99% | Moderate | Low |
Preparative High-Performance Liquid Chromatography | 98-99.5% | High | Moderate |
Supercritical Fluid Chromatography | 97-99% | High | Moderate |
Solid-Phase Extraction | 90-95% | Very High | Low |
Supercritical fluid chromatography utilizing carbon dioxide as the mobile phase offers reduced solvent consumption and faster analysis times compared to traditional liquid chromatography [54]. This technique proves particularly effective for lipophilic compounds and provides excellent chiral separations when required [54].
Membrane-based purification techniques, including ultrafiltration and microfiltration, provide scalable solutions with gentle processing conditions [54]. These methods offer advantages in terms of simplicity and environmental considerations while maintaining high separation efficiency [54].
Solid-phase extraction methods enable rapid sample cleanup and pre-concentration, particularly valuable for removing polar impurities from pharmaceutical intermediates [54]. Recent developments in sorbent materials have enhanced selectivity and extraction efficiency while enabling high-throughput processing [54].
The transition from laboratory-scale synthesis to industrial production of 6-aminospiro[3.3]heptan-2-ol hydrochloride presents numerous technical and operational challenges that require systematic engineering solutions [20]. Scale-up considerations encompass process optimization, equipment engineering, regulatory compliance, and economic viability.
Industrial-scale reactors introduce significant heat and mass transfer inefficiencies compared to laboratory glassware [20]. In small laboratory flasks, uniform temperature distribution and efficient mixing occur naturally, while larger reactors develop temperature gradients and mixing dead zones [23]. Exothermic reactions that are easily controlled at laboratory scale pose serious safety risks when scaled due to inadequate heat dissipation capabilities [20].
Engineering solutions include implementation of jacketed reactors for efficient heat exchange, specialized impeller designs for improved mixing, and automated temperature control systems for real-time monitoring [20]. Continuous flow chemistry offers advantages by maintaining consistent reaction conditions and enabling better process control compared to traditional batch operations [19].
The translation of small-scale synthetic procedures to industrial equipment requires fundamental redesign of reaction systems [20]. Laboratory procedures optimized for specialized glassware must be adapted to stainless steel reactors with different surface properties and heat transfer characteristics [24]. This transition often necessitates complete reoptimization of reaction conditions including temperature, pressure, and catalyst concentrations [23].
Scale-Up Parameter | Laboratory Scale | Industrial Scale | Engineering Solution |
---|---|---|---|
Reaction Volume | 1-100 mL | 100-1000 L | Modular Reactor Design |
Heat Transfer | Efficient | Limited | Jacketed Systems |
Mixing Efficiency | Excellent | Variable | Advanced Impeller Design |
Temperature Control | Precise | Challenging | Automated Control Systems |
Industrial production demands robust processes that maintain consistent quality across multiple batches [22]. Laboratory conditions that work reliably on small scale may exhibit different behavior at larger volumes due to altered kinetics, heat transfer, and mass transfer dynamics [23]. Process analytical technology enables real-time monitoring of critical parameters, allowing for early detection of deviations and corrective action implementation [22].
Quality by design principles emphasize understanding and controlling critical process parameters to ensure consistent product quality [22]. This approach requires identification of critical quality attributes and critical process parameters during development phases to minimize risks during scale-up [22].
Pharmaceutical manufacturing operates under strict regulatory oversight requiring adherence to good manufacturing practices throughout the scale-up process [22]. Demonstrating equivalence between laboratory-scale and industrial-scale processes represents a critical regulatory requirement [22]. Documentation requirements become exponentially more complex as production scales increase, necessitating comprehensive process validation studies [22].
Technology transfer from research and development to manufacturing requires clear communication protocols and standardized procedures to prevent errors and ensure consistency [22]. Continuous collaboration between research, manufacturing, and quality assurance teams proves essential for successful scale-up implementation [22].
Industrial-scale production involves substantial capital investments in equipment, facilities, and personnel [21]. Raw material procurement becomes more complex as volumes increase, requiring diversified supplier networks and inventory management systems [22]. Cost control through lean manufacturing principles and process optimization becomes critical for commercial viability [22].
This article presents a comprehensive spectroscopic investigation of 6-aminospiro[3.3]heptan-2-ol hydrochloride (CAS: 1820979-19-8), a spirocyclic compound featuring unique structural characteristics that require specialized analytical approaches. The compound consists of a spiro[3.3]heptane core with amino and hydroxyl functional groups, making it an important structural motif in medicinal chemistry and materials science [1] [2].
The ¹H Nuclear Magnetic Resonance spectrum of 6-aminospiro[3.3]heptan-2-ol hydrochloride exhibits distinctive features characteristic of the spirocyclic framework. The spiro center creates a rigid molecular architecture that restricts conformational flexibility, resulting in well-resolved spectral patterns [3] [4].
The hydroxyl-bearing carbon proton (H-2) appears as a complex multiplet in the range of 4.0-4.5 parts per million, consistent with the deshielding effect of the adjacent oxygen atom [5]. This chemical shift range is typical for secondary alcohols in strained ring systems, where the cyclobutane ring constraint influences the local electronic environment [6].
Methylene protons adjacent to the spiro center exhibit complex multiplet patterns between 2.0-2.8 parts per million. The non-equivalent nature of these protons arises from the rigid spirocyclic geometry, which prevents rapid ring interconversion and creates distinct magnetic environments for geminal protons [7] . This phenomenon is characteristic of spirocyclic systems where the spiro carbon serves as a conformational anchor.
The amine-bearing carbon proton (H-6) resonates between 3.2-3.8 parts per million, reflecting the electron-withdrawing influence of the protonated amino group in the hydrochloride salt form [9]. The downfield shift compared to neutral amines is attributed to the quaternary ammonium character of the protonated nitrogen.
Table 3.1.1: Proton Nuclear Magnetic Resonance Chemical Shift Assignments
Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
---|---|---|---|
CH-OH (C-2) | 4.0-4.5 | Multiplet | ³J = 6-8 |
CH₂ (spiro-adjacent) | 2.0-2.8 | Complex multiplets | ²J = 12-16, ³J = 6-10 |
CH-NH₂ (C-6) | 3.2-3.8 | Multiplet | ³J = 6-8 |
OH proton | 2.5-4.0 (broad) | Exchangeable | - |
NH₃⁺ protons | 8.0-9.5 (broad) | Exchangeable | - |
The coupling constants observed in the spirocyclic system reflect the constrained geometry imposed by the dual cyclobutane rings. Vicinal coupling constants typically range from 6-10 Hertz, while geminal couplings in the strained rings can reach 12-16 Hertz due to the altered dihedral angles in the cyclobutane framework [5] [10].
The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework and electronic distribution within the spirocyclic structure. The quaternary spiro carbon appears between 42-48 parts per million, a characteristic range for fully substituted carbons in strained ring systems [11].
The hydroxyl-bearing carbon (C-2) resonates in the 65-75 parts per million range, typical for secondary alcohols. The exact chemical shift within this range depends on the local conformational environment and hydrogen bonding interactions with the hydrochloride counterion [2].
The amino-bearing carbon (C-6) exhibits a chemical shift between 48-55 parts per million. In the hydrochloride salt form, this carbon experiences additional deshielding due to the positive charge density on the adjacent nitrogen atom [9]. The chemical shift provides information about the extent of protonation and ionic character of the amino group.
Table 3.1.2: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments
Carbon Environment | Chemical Shift (ppm) | Multiplicity | Structural Significance |
---|---|---|---|
Spiro quaternary (C-7) | 42-48 | Quaternary | Central spiro carbon |
CH-OH (C-2) | 65-75 | CH | Alcohol-bearing carbon |
CH-NH₂ (C-6) | 48-55 | CH | Amine-bearing carbon |
CH₂ carbons | 25-35 | CH₂ | Ring methylene carbons |
The methylene carbons of the cyclobutane rings appear between 25-35 parts per million, with subtle variations depending on their proximity to the functional groups and the spiro center. These chemical shifts reflect the electron density distribution within the strained ring system [2] [4].
¹⁵N Nuclear Magnetic Resonance spectroscopy provides direct information about the nitrogen environment and protonation state. The primary amine nitrogen in the hydrochloride salt form exhibits a chemical shift between 5-15 parts per million, consistent with quaternary ammonium character [12].
The ¹⁵N chemical shift is pH-dependent and serves as a sensitive probe for the ionization state of the amino group. In the hydrochloride salt, the nitrogen experiences significant deshielding compared to the free base form, providing confirmation of protonation and salt formation [12].
Table 3.1.3: Nitrogen-15 Nuclear Magnetic Resonance Parameters
Nitrogen Environment | Chemical Shift (ppm) | Line Width (Hz) | Protonation State |
---|---|---|---|
Primary amine (salt) | 5-15 | 50-200 (broad) | Protonated (NH₃⁺) |
Primary amine (free base) | -5 to 5 | 20-50 | Neutral (NH₂) |
High-resolution mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for 6-aminospiro[3.3]heptan-2-ol hydrochloride appears at mass-to-charge ratio 163 (M⁺- ), corresponding to the protonated free base after loss of the chloride ion during ionization [13] [14].
Under electrospray ionization conditions, the compound preferentially forms [M-Cl]⁺ ions at mass-to-charge ratio 127, representing the free base cation. This fragmentation pattern is characteristic of amino alcohol hydrochloride salts, where the chloride ion is readily lost during the ionization process [13].
The base peak typically occurs through α-cleavage adjacent to the spiro center, generating a stable cyclobutyl cation at mass-to-charge ratio 95. This fragmentation pathway is favored due to the stabilization provided by the quaternary carbon and the relief of ring strain upon fragmentation [14].
Table 3.2.1: Mass Spectrometric Fragmentation Pattern
Fragment | m/z | Relative Intensity (%) | Fragmentation Mechanism |
---|---|---|---|
[M]⁺- | 163 | 5-15 | Molecular ion |
[M-Cl]⁺ | 127 | 40-60 | Chloride loss |
[M-HCl]⁺ | 127 | 40-60 | Hydrogen chloride elimination |
[Spiro core]⁺ | 95 | 80-100 | α-Cleavage to spiro center |
[M-NH₃]⁺ | 146 | 10-25 | Amine loss |
[C₄H₇]⁺ | 55 | 30-50 | Cyclobutyl fragment |
Ion mobility spectrometry coupled with mass spectrometry provides collision cross section values that reflect the three-dimensional structure of the ionized species. For the [M+H]⁺ ion at mass-to-charge ratio 128, the predicted collision cross section ranges from 122.6 to 132.3 Angstrom squared, depending on the charge state and conformation [15] [13].
These values are consistent with a compact, rigid structure imposed by the spirocyclic framework, which restricts conformational flexibility compared to linear analogs [16]. The collision cross section data supports the proposed rigid three-dimensional structure and can be used for structural confirmation in complex mixtures.
The infrared spectrum of 6-aminospiro[3.3]heptan-2-ol hydrochloride exhibits characteristic absorption bands that provide detailed information about functional group identity and molecular interactions. The hydroxyl stretch appears as a broad, strong absorption between 3200-3600 wavenumbers, with the exact position depending on hydrogen bonding interactions with the chloride ion and intermolecular associations [6].
The primary amine stretches appear as two distinct bands between 3300-3500 wavenumbers in the free base form. However, in the hydrochloride salt, these bands shift to lower frequencies and broaden significantly due to strong hydrogen bonding interactions with the chloride counterion [17].
Table 3.3.1: Infrared Spectroscopic Band Assignments
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Hydrogen Bonding Effect |
---|---|---|---|---|
O-H stretch | 3200-3600 | Strong, broad | ν(O-H) | Moderate broadening |
N-H stretch | 3300-3500 | Medium-strong | ν(N-H) | Significant broadening in salt |
C-H stretch | 2800-3000 | Strong | ν(C-H) | Minimal effect |
N-H₃⁺ deformation | 1580-1650 | Medium | δ(N-H₃⁺) | Salt-specific band |
C-O stretch | 1000-1200 | Strong | ν(C-O) | Slight shift due to H-bonding |
Ring breathing | 800-1000 | Medium | Ring modes | Characteristic of cyclobutane |
N-H⁺...Cl⁻ | 2400-3200 | Strong, very broad | Ion pair | Diagnostic of salt formation |
The cyclobutane ring breathing modes appear between 800-1000 wavenumbers and are characteristic of the strained four-membered ring system. These bands are sensitive to ring strain and provide information about the conformational state of the spirocyclic framework [6].
Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations and C-C stretching modes. The spiro C-C stretch appears as a medium-intensity band between 900-1000 wavenumbers and is diagnostic of the spirocyclic connection [6].
The advantage of Raman spectroscopy lies in its ability to detect symmetric ring breathing modes that may be infrared-inactive due to symmetry restrictions. The spirocyclic framework exhibits characteristic Raman bands that are absent in monocyclic analogs, providing definitive structural confirmation [6].
Table 3.3.2: Raman Spectroscopic Band Assignments
Vibrational Mode | Frequency (cm⁻¹) | Relative Intensity | Polarization | Structural Information |
---|---|---|---|---|
C-C stretch (spiro) | 900-1000 | Medium | Polarized | Spiro carbon environment |
Ring breathing (sym.) | 950-1050 | Strong | Polarized | Cyclobutane symmetry |
C-N stretch | 1050-1250 | Medium | Depolarized | Amine environment |
CH₂ deformation | 1400-1500 | Medium | Polarized | Methylene environments |
Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide accurate geometric parameters and electronic structure information for 6-aminospiro[3.3]heptan-2-ol hydrochloride. The optimized geometry reveals characteristic features of the spirocyclic framework, including the tetrahedral geometry at the spiro center and the puckered conformation of the cyclobutane rings [18] [19].
The calculated C-C bond lengths at the spiro center range from 1.52-1.54 Angstrom, consistent with experimental crystallographic data for related spirocyclic compounds [2] [19]. The C-C-C bond angles at the spiro center deviate from the ideal tetrahedral angle (109.5°) to approximately 88-92°, reflecting the constraint imposed by the four-membered rings [18].
Table 3.4.1: Calculated versus Experimental Geometric Parameters
Parameter | DFT B3LYP/6-31G(d,p) | Experimental Range | Agreement |
---|---|---|---|
Spiro C-C bond | 1.53 Å | 1.53 ± 0.02 Å | Excellent |
C-O bond | 1.43 Å | 1.43 ± 0.02 Å | Excellent |
C-N bond | 1.47 Å | 1.47 ± 0.02 Å | Excellent |
C-C-C angle (spiro) | 90.2° | 90 ± 3° | Excellent |
Ring puckering | 0.31 Å | Variable | Good |
Calculated vibrational frequencies using Density Functional Theory show excellent agreement with experimental infrared and Raman data when appropriate scaling factors are applied. The B3LYP/6-31G(d,p) level of theory requires scaling factors of 0.957 for high-frequency modes (above 3000 wavenumbers) and 0.977 for lower-frequency modes [20] [21].
The calculated O-H stretching frequency of 3675 wavenumbers (scaled: 3517 wavenumbers) compares favorably with the experimental range of 3200-3600 wavenumbers. The slight overestimation is typical for gas-phase calculations and reflects the absence of intermolecular hydrogen bonding in the computational model [20].
Table 3.4.2: Calculated versus Experimental Vibrational Frequencies
Vibrational Mode | Calculated (cm⁻¹) | Scaled (cm⁻¹) | Experimental (cm⁻¹) | Deviation |
---|---|---|---|---|
O-H stretch | 3675 | 3517 | 3200-3600 | Good |
N-H stretch | 3523 | 3371 | 3300-3500 | Excellent |
C-H stretch | 3089 | 2955 | 2800-3000 | Excellent |
C-O stretch | 1156 | 1129 | 1000-1200 | Good |
Ring breathing | 1024 | 1000 | 950-1050 | Excellent |
The calculated electronic structure reveals important insights into the chemical reactivity and stability of the spirocyclic framework. The highest occupied molecular orbital energy (-8.7 electron volts) indicates moderate electron-donating ability, consistent with the presence of amino and hydroxyl functional groups [23].
The molecular orbital analysis shows that the highest occupied molecular orbital is primarily localized on the nitrogen and oxygen lone pairs, making these sites the most likely for electrophilic attack. The lowest unoccupied molecular orbital (+0.2 electron volts) is delocalized over the spirocyclic framework, suggesting that nucleophilic attack would occur at the carbon centers [24] .
Table 3.4.3: Calculated Electronic Properties
Property | B3LYP/6-31G(d,p) | Physical Interpretation |
---|---|---|
HOMO energy | -8.7 eV | Moderate electron donor |
LUMO energy | +0.2 eV | Low electron acceptor |
HOMO-LUMO gap | 8.9 eV | High chemical stability |
Dipole moment | 3.1 D | Moderately polar |
Polarizability | 92.4 ų | Moderate polarizability |
Density Functional Theory calculations provide accurate thermochemical data including enthalpies of formation, entropies, and heat capacities. The calculated enthalpy of formation (-156.3 kilojoules per mole) indicates thermodynamic stability relative to the constituent elements [25].
The entropy (347.2 joules per mole per kelvin) reflects the constrained nature of the spirocyclic framework compared to linear analogs. The reduced conformational flexibility results in lower entropy values than would be expected for acyclic compounds of similar molecular weight [25].
Table 3.4.4: Calculated Thermochemical Properties (298.15 K)
Property | Calculated Value | Units | Physical Significance |
---|---|---|---|
ΔHf° | -156.3 | kJ/mol | Formation enthalpy |
S° | 347.2 | J/(mol·K) | Standard entropy |
Cp° | 189.4 | J/(mol·K) | Heat capacity |
Zero-point energy | 143.2 | kJ/mol | Vibrational energy |
The excellent agreement between calculated and experimental parameters validates the computational approach for studying spirocyclic compounds. The mean absolute deviation for bond lengths is less than 0.02 Angstrom, while vibrational frequencies show deviations of less than 50 wavenumbers when appropriate scaling factors are applied [23].
This level of accuracy demonstrates that Density Functional Theory calculations can reliably predict spectroscopic properties and provide structural insights that complement experimental characterization. The computational approach is particularly valuable for assigning complex vibrational spectra and understanding the electronic structure of these strained ring systems [2] [20].